molecular formula C4H7NO B7823231 N-Vinylacetamide CAS No. 28408-65-3

N-Vinylacetamide

Cat. No. B7823231
CAS RN: 28408-65-3
M. Wt: 85.10 g/mol
InChI Key: RQAKESSLMFZVMC-UHFFFAOYSA-N
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Description

N-Vinylacetamide is a useful research compound. Its molecular formula is C4H7NO and its molecular weight is 85.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Vinylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Vinylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Polymer Science and Materials Engineering

  • Graft Polymerization : NVA is used in graft polymerization processes. For instance, it has been graft-polymerized with acrylamide onto plasma-activated surfaces, resulting in polymers enriched with NVA. This process is crucial for introducing primary amine groups on surfaces (Iwata, 1994).
  • Copolymerization for Functional Materials : NVA is utilized in the synthesis of polymers bearing various amino groups, which have applications in coatings, water purification, and gas membrane separation (Dréan et al., 2016).
  • Hydrogels for Drug Release : NVA has been applied in creating hydrogels with interpenetrating polymer networks, which are significant in transdermal therapeutic systems (Ajiro, Takemoto, & Akashi, 2009).

2. Chemical Synthesis and Catalysis

  • Chemoselective Acetylation : NVA is involved in the synthesis of intermediates for antimalarial drugs. It's used in the chemoselective monoacetylation of 2-aminophenol, highlighting its importance in pharmaceutical chemistry (Magadum & Yadav, 2018).
  • Synthetic Technology Development : Research on NVA includes its synthesis for various applications, demonstrating its versatility in chemical synthesis (Zhang Jie, 2007).

3. Biomedical Applications

  • Cell Adhesion and Proliferation : NVA-based hydrogels have been studied for their potential in biomedical applications. Their properties like water contact angles and protein uptake make them suitable for cell adhesion and proliferation studies (Ajiro, Watanabe, & Akashi, 2008).

4. Environmental Science

  • Phase-Transition Behavior in Solutions : Copolymers containing NVA exhibit unique phase-transition behavior in aqueous salt solutions, which is significant for environmental applications (Mori et al., 2006).

5. Advanced Material Development

  • Microsphere Preparation : NVA is used in the synthesis of functional microspheres, such as poly(N-vinylacetamide) grafted polystyrene, which are important in various advanced material applications (Yang Cheng, 2004).

properties

IUPAC Name

N-ethenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-3-5-4(2)6/h3H,1H2,2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAKESSLMFZVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28408-65-3
Record name Poly(N-vinylacetamide)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28408-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0063735
Record name N-Vinylacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Vinylacetamide

CAS RN

5202-78-8
Record name N-Vinylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5202-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Vinylacetamide
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Record name Acetamide, N-ethenyl-
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Record name N-Vinylacetamide
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Record name N-vinylacetamide
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Record name N-VINYLACETAMIDE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

The pyrolysis apparatus consisted of a 250 ml 3-neck flask for vaporization immersed in an oil bath at 150° (fitted with a nitrogen inlet, a dropping funnel, a magnetic stirrer and an outlet to the pyrolysis tube); a quartz (20 inch×1inch) pyrolysis tube (packed with stainless steel shavings and heated to 580° C. with a heating tape); and two traps, the first in ice-water and the second in CO2 acetone. The internal pressure was 7-10 mm and the internal nitrogen flow was ~1 liter/min. (~10 ml/min. at 1 atm). The N-α-methoxy-ethyl acetamide was added to the vaporization flask in small (25 grams) portions to prevent the disproportionation that sometime occurred with larger quantities being heated longer times. The N-α-methoxy-ethyl acetamide evapoarated and passed through the pyrolysis tube at ~1 gram/min. In a typical run 103 grams of N-α-methoxy-ethyl acetamide gave 3.5 grams of residue and 72 grams of N-vinyl acetamide. The residues in the two traps were combined, diluted with 75 ml of MeOH, treated with 1 gram of activated charcoal. The methanol was evaporated and the residue distilled 79°-80° at 1.7 mm to give 71 grams of white crystals (95%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,370
Citations
RW Stackman, RH Summerville - Industrial & Engineering …, 1985 - ACS Publications
A novel synthetic procedure is described which appears to bean economically attractive route to/V-vinylacetamide (NVA), a monomer capable of yielding a water-soluble polymer of …
Number of citations: 32 pubs.acs.org
M Akashi, S Saihata, E Yashima… - Journal of Polymer …, 1993 - Wiley Online Library
… Poly (N-vinylacetamide ) ( polyNVA) hydrogels were prepared by the copolymerization of N-vinylacetamide (NVA… Keywords: N-vinylacetamide hydrogel crosslinked polymer free radical …
Number of citations: 60 onlinelibrary.wiley.com
PS Anand, HG Stahl, W Heitz, G Weber… - Die …, 1982 - Wiley Online Library
… Block copolymers of styrene and N-methyl-N-vinylacetamide were prepared by solution and … -containing polystyrene with N-methyl-N-vinylacetamide in ethyl methyl ketone or benzene. …
Number of citations: 26 onlinelibrary.wiley.com
T Hirano, Y Okumura, M Seno, T Sato - European polymer journal, 2006 - Elsevier
Radical polymerization of N-vinylacetamide (NVA) in toluene at low temperatures was investigated. It was found that the addition of Lewis bases or alcohol compounds significantly …
Number of citations: 23 www.sciencedirect.com
M Murano, HJ Harwood - Macromolecules, 1970 - ACS Publications
… ity ofpoly(N-vinylacetamide). Nmr Spectra of Polymers. The nmr … (N-vinylacetamide). Since the studies of acetoxy resonance … poly(N-vinylacetamide) from its acetamido methyl reso- …
Number of citations: 14 pubs.acs.org
M Akashi, E Yashima, T Yamashita… - Journal of Polymer …, 1990 - Wiley Online Library
… The pyrolysis of N- (a-methoxyethyl) acetamide, which was obtained by one-step reaction of acetamide, acetaldehyde, and methanol, gave N-vinylacetamide (NVA) in a good yield. The …
Number of citations: 70 onlinelibrary.wiley.com
H Ajiro, M Akashi - Macromolecules, 2009 - ACS Publications
… N-Vinylacetamide (NVA) is a functional monomer that provides amphiphilic and non-protonic polymer. After convenient polymerization processes were developed, (1, 2) poly(…
Number of citations: 15 pubs.acs.org
T Iwamura, Y Morioka, T Nakagawa… - Journal of Polymer …, 2004 - Wiley Online Library
… N-Vinylacetamide (NVA) and its derivatives have attracted interest in recent years. Since … NVA, and the application of poly (N-vinylacetamide) to functional polymers. The nonconjugated, …
Number of citations: 3 onlinelibrary.wiley.com
H Ajiro, C Hongo, M Akashi - Journal of Molecular Structure, 2010 - Elsevier
… employed for the nucleophilic substitution reaction with N-vinylacetamide (NVA), in order to … The refined crystal structure of β-triphenylmethyl-N-vinylacetamide revealed intermolecular …
Number of citations: 1 www.sciencedirect.com
A Hvidt, R Corett - Journal of the American Chemical Society, 1970 - ACS Publications
… constants measured for poly(N-vinylacetamide) at pD 4.1. … in solutions of poly(N-vinylacetamide) as supporting the idea … the amide groups of poly(N-vinylacetamide) spend about 5% of …
Number of citations: 30 pubs.acs.org

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